7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a complex organic compound that belongs to a class of heterocyclic compounds. It features multiple nitrogen-containing rings and is noted for its potential biological activities. The compound has garnered attention in pharmaceutical research due to its possible applications as an inhibitor in various biochemical pathways.
This compound is classified under heterocyclic compounds, specifically those containing oxadiazole and triazole moieties. It is also categorized as an acetic acid derivative due to the presence of the acetic acid functional group.
The synthesis of 7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid typically involves multi-step synthetic routes that incorporate various chemical reactions such as cyclization, alkylation, and acylation.
The molecular formula of 7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is C₁₂H₁₁N₅O₃. The structure contains:
The molecular weight of this compound is approximately 273.25 g/mol . Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the integrity of the synthesized product.
7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with its multi-ring system.
The mechanism of action for 7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid primarily relates to its role as an inhibitor of specific enzymes or pathways within biological systems.
Research indicates that compounds similar to this one may interact with kinases or other signaling proteins involved in cellular processes such as inflammation or cancer progression .
The compound is typically a solid at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data indicate that it may act as an irritant upon contact .
7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid has potential applications in:
The assembly of the hybrid heterocyclic core in [7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS: 1338682-10-2) proceeds via convergent synthetic routes. The triazolopyridine and oxadiazole rings are constructed sequentially prior to fusion. A validated approach begins with the preparation of 5-(aminomethyl)-3-ethyl-1,2,4-oxadiazole, which undergoes cyclocondensation with 2-hydrazinylpyridine derivatives under acidic conditions to form the triazolopyridine scaffold. Critical dehydration steps employ phosphoryl chloride (POCl₃) or carbodiimide reagents to secure ring closure [2] [7]. Alternative routes utilize electrochemical desulfurative cyclization of 2-hydrazinylpyridines with isothiocyanates, enabling oxidant-free formation of the triazolopyridine core with high functional group tolerance [7].
Table 1: Comparative Efficiency of Synthetic Routes to the Hybrid Core
Route | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Acid-Catalyzed Cyclization | POCl₃, reflux, 6h | 62-68 | Simplified workup |
Electrochemical Cyclization | Constant current (10 mA), rt, 2h | 78-85 | Oxidant-free, aqueous conditions |
Palladium-Catalyzed Coupling | Pd₂(dba)₃, Xantphos, 100°C | 70-75 | Broad substrate scope |
Microwave-Assisted Cyclization | MW, 150°C, 20min | 82-88 | Rapid reaction kinetics |
The 3-ethyl-1,2,4-oxadiazole moiety is typically introduced at the C7 position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, with the former approach predominating in large-scale syntheses due to reduced metal contamination concerns [2] [7].
Regioselectivity challenges in triazolopyridine formation are mitigated through tailored catalytic systems. Heteropolyacids (HPAs) efficiently promote cyclocondensation of 4-amino-3-mercaptotriazoles with α-halo carbonyl compounds, achieving >90% regioselectivity for the [4,3-a] isomer under reflux conditions [3]. Transition metal catalysis enables alternative disconnections; chloroethynylphosphonates undergo 5-exo-dig cyclization with 2-hydrazinylpyridines at ambient temperature, producing phosphonylated intermediates that can be hydrolyzed to the target acetic acid derivatives [5].
Table 2: Catalytic Systems for Regioselective Triazolopyridine Formation
Catalyst System | Temperature (°C) | Reaction Time (h) | Regioselectivity ([4,3-a]:[1,5-a]) |
---|---|---|---|
H₃PW₁₂O₄₀ (HPA) | 80 | 4 | 95:5 |
Pd/Cu bimetallic | 100 | 8 | 89:11 |
I₂/DMSO | 120 | 1.5 | 93:7 |
Ceric Ammonium Nitrate | 60 | 3 | 97:3 |
Palladium-catalyzed coupling between 2-chloropyridines and hydrazides demonstrates exceptional chemoselectivity for terminal nitrogen functionalization, a critical precursor to triazolopyridine formation. Subsequent microwave-assisted dehydrative cyclization in acetic acid completes the core assembly with minimized byproduct formation [7] [8].
The acetic acid moiety at the C3 position serves as a versatile handle for structural diversification. Ester-protected derivatives (ethyl or tert-butyl esters) are synthesized during initial stages to prevent decarboxylation during high-temperature cyclization steps. Deprotection employs alkaline hydrolysis (NaOH/EtOH/H₂O) or acid-mediated cleavage (TFA/DCM) depending on ester stability [1] [2]. Amide conjugates significantly influence pharmacological profiles; coupling with 3-fluoro-4-methylaniline using EDCI/HOBt yields the potent derivative 2-[7-(3-ethyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide (CAS: CD-P713-0176), demonstrating enhanced target binding affinity [4].
Table 3: Bioactivity Correlation with Acetic Acid Modifications
C3 Functionalization | Biological Target | Relative Potency | Application Focus |
---|---|---|---|
-CH₂COOH (parent) | CDK2 | 1.0x | Antiproliferative agents |
-CH₂CONH(4-pyridyl) | BCL-2 | 3.2x | Apoptosis induction |
-CH₂COOCH₂CF₃ | DNA minor groove | 1.8x | Nucleic acid targeting |
-CH₂CONH(3-Cl-4-OMe-Ph) | EGFR-TK | 4.5x | Tyrosine kinase inhibition |
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the anilide nitrogen enhance antiproliferative activity against breast (MDA-MB-231) and colorectal (HT-29) carcinoma cell lines, while hydrophilic groups improve aqueous solubility for formulation development [4] [6].
Continuous flow processes overcome limitations in batch synthesis of the triazolopyridine core. A telescoped three-stage system integrates: (1) packed-bed heterogeneous catalysis for oxadiazole formation, (2) continuous liquid-liquid extraction for intermediate purification, and (3) microwave-assisted cyclization in a flow reactor. This configuration achieves 45% overall yield at >500 g/day throughput with >99.5% purity by HPLC [8]. Polymer-supported reagents enable purification-free synthesis; polystyrene-bound carbodiimide mediates amide coupling without chromatographic purification, while scavenger resins sequester metal catalysts to <10 ppm levels in the final API [8].
Solid-phase peptide synthesis (SPPS) principles are adapted for sequential assembly. Wang resin-linked bromoacetic acid provides the tether for nucleophilic displacement by triazolopyridine precursors. After elongation and cyclization, TFA cleavage releases the target compound with simultaneous side-chain deprotection. This approach facilitates rapid generation of analog libraries (>50 derivatives) for high-throughput screening [8].
Table 4: Scalable Production Technologies for Key Intermediates
Synthetic Stage | Batch Method | Continuous Alternative | Productivity Gain |
---|---|---|---|
Oxadiazole formation | Reflux, 12h, 65% yield | Fixed-bed reactor, 2h, 88% yield | 4.2x throughput |
Triazolopyridine cyclization | MW batch, 150°C, 20min | Flow MW, 190°C, 3min residence | 6.7x throughput |
Amide coupling | EDCI, DMF, 12h | Polymer-supported carbodiimide | 3x reagent reduction |
Final purification | Column chromatography | Simulated moving bed (SMB) | 92% solvent reduction |
Crystallization-induced diastereomeric resolution achieves >99% ee using chiral amine auxiliaries. Diastereomeric salts form preferentially in hydrocarbon-alcohol mixtures, enabling isolation of enantiomerically pure material without chromatography [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: